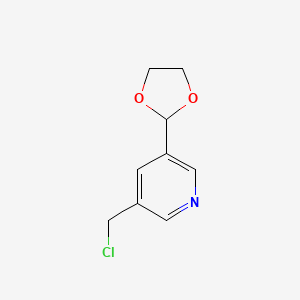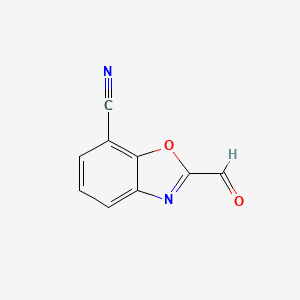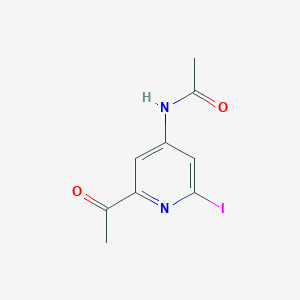
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide is a chemical compound with the molecular formula C9H9IN2O2 and a molecular weight of 304.082 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with acetyl and acetamide groups. It is primarily used in research and development settings and is not intended for direct human use .
Méthodes De Préparation
The synthesis of N-(2-Acetyl-6-iodopyridin-4-YL)acetamide can be achieved through various methods. One common approach involves the reaction of 2-acetyl-6-iodopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of organic synthesis and purification would apply similarly on a larger scale, with considerations for yield optimization and cost-effectiveness.
Analyse Des Réactions Chimiques
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Typical reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Applications De Recherche Scientifique
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a versatile intermediate for further functionalization.
Biology and Medicine: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(2-Acetyl-6-iodopyridin-4-YL)acetamide is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the acetyl group may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide can be compared with other similar compounds, such as:
N-(2-Acetyl-6-chloropyridin-4-YL)acetamide: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide:
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological interactions.
Propriétés
Formule moléculaire |
C9H9IN2O2 |
|---|---|
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
N-(2-acetyl-6-iodopyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H9IN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14) |
Clé InChI |
KQLOAXCLWWPZMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)NC(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)
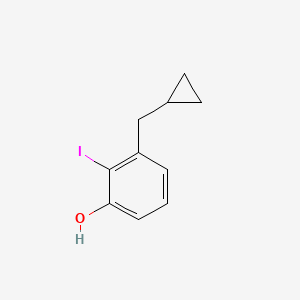
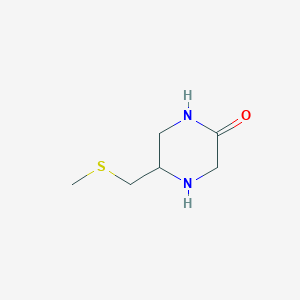
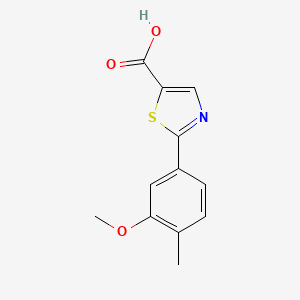
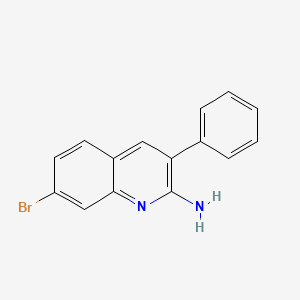
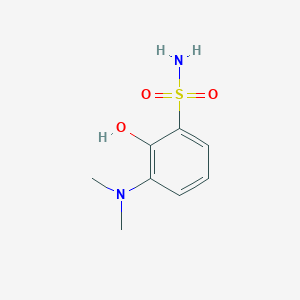

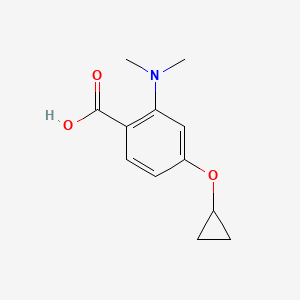
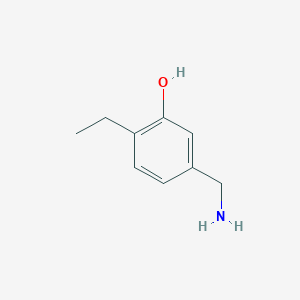
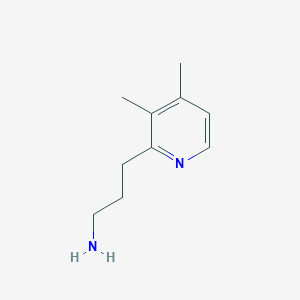
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
